The compound 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one has garnered attention in the field of medicinal chemistry due to its role as an intermediate in the synthesis of pharmacologically active molecules. Research has been conducted to optimize the synthesis of this compound, which is a crucial step in the production of various therapeutic agents. The efficient synthesis and the potential applications of this compound in different fields, including its role in the development of antitumor agents and antihistamines, are of significant interest to researchers and the pharmaceutical industry.
One of the primary applications of this compound is in the field of oncology. The intermediate is used in the synthesis of SCH 66336, which has been identified as an antitumor agent. The efficient one-pot synthesis of the intermediate, as described in the literature, is crucial for the production of SCH 66336, which may have significant implications for cancer treatment1.
Another application of this compound is in the synthesis of loratadine, a well-known antihistamine. The synthesis pathway involves several steps, starting from 2-cyano-3-methylpyridine and proceeding through a Ritter reaction, alkylation, hydrolysis, and Friedel-Crafts acylation to yield the intermediate with an overall yield of about 36%2. Loratadine is widely used for the relief of allergy symptoms, and the production of its intermediates is essential for its availability in the market.
The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be achieved through several methods. A notable approach involves the cyclization of appropriate precursors under specific conditions. For instance, one method includes the reaction of 4-(1-methylpiperidin-4-ylidene)-1-piperidinecarboxylic acid with chlorinated intermediates under controlled temperatures to facilitate the formation of the bicyclic structure.
Key parameters for synthesis include:
This structural configuration contributes to its pharmacological properties and interactions with biological systems.
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can participate in various chemical reactions typical for heterocyclic compounds. Notable reactions include:
These reactions are essential for modifying the compound for specific applications or enhancing its bioactivity.
The mechanism of action for 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is closely related to its structural analogs. It primarily functions as an antagonist at histamine H1 receptors, which mediates allergic responses. By blocking these receptors, it effectively reduces symptoms associated with allergic reactions such as sneezing and itching.
Studies have shown that compounds with similar structures exhibit significant antihistaminic activity at low concentrations, indicating that this compound may also possess similar pharmacological properties .
The physical and chemical properties of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one are crucial for its application in scientific research and industry. Key properties include:
These properties influence how the compound is handled in laboratory settings and its potential applications.
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one has several applications in scientific research:
Additionally, ongoing research may explore its potential therapeutic uses beyond antihistaminic activity due to its unique structural features .
The systematic IUPAC designation for this compound is 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, which precisely defines its ring fusion pattern, saturation state, and functional group positioning. This compound is extensively documented under multiple aliases across chemical and pharmaceutical literature, including:
This compound conforms to the molecular formula C₁₄H₁₀ClNO, established through elemental analysis and high-resolution mass spectrometry. Its molecular mass is precisely calculated as 243.69 g/mol, with the following elemental composition:
Table 1: Elemental Composition of C₁₄H₁₀ClNO
Element | Percentage Composition | Atomic Contribution |
---|---|---|
Carbon | 69.00% | 14 atoms |
Hydrogen | 4.13% | 10 atoms |
Chlorine | 14.54% | 1 atom |
Nitrogen | 5.74% | 1 atom |
Oxygen | 6.56% | 1 atom |
This composition has been experimentally verified through combustion analysis and is consistent across multiple commercial sources and reference standards [2] [3] [5].
The molecular architecture comprises three interconnected ring systems:
The chlorine substituent at the 8-position creates a steric and electronic influence on electrophilic substitution patterns, while the bridged ketone at position 11 introduces a polar, reactive site for nucleophilic addition or condensation reactions. The tricyclic system exhibits near-planarity with minor puckering in the saturated region, significantly influencing its crystal packing and spectroscopic behavior. The chloro substituent's ortho-position relative to the carbonyl group establishes a unique electronic environment through field effects, impacting both reactivity and spectral characteristics [2] [3].
The compound typically crystallizes as a white to orange to green powder depending on purification grade and crystalline polymorph. Pharmaceutical reference standards exhibit a defined melting point range of 103–107°C, with technical grade material melting slightly lower (90–92°C) due to impurity content. The crystalline form demonstrates monoclinic symmetry with hydrogen bonding primarily involving the carbonyl oxygen and pyridinic nitrogen. The material exhibits heat sensitivity, requiring storage at frozen temperatures (<0°C) to prevent decomposition or polymorphic transitions. Bulk density measurements indicate values of approximately 1.313 g/cm³, suggesting moderate molecular packing efficiency in the solid state [2] [3].
Solubility profiling reveals significant solvent dependence:
Table 2: Experimental Solubility Profile
Solvent System | Approximate Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Chloroform | >50 | 25 |
Methanol | 10–15 | 25 |
Acetonitrile | 5–10 | 25 |
Water | <0.1 | 25 |
The experimental logP (octanol-water partition coefficient) value of 2.85 ± 0.15 indicates moderate lipophilicity, consistent with structural features including the aromatic chlorine and carbonyl group. This property significantly influences its chromatographic behavior in reverse-phase HPLC systems, typically observed at retention times of 8–12 minutes under pharmacopeial conditions [2] [3].
The primary synthetic approach employs intramolecular Friedel-Crafts acylation as the pivotal step:
This route achieves overall yields of 65–72% with purity exceeding 98% when optimized. Critical process parameters include strict moisture control during Grignard formation and precise temperature regulation during cyclization to prevent byproduct formation. The final recrystallization produces material meeting pharmacopeial specifications for chromatographic reference standards [2] [3].
A documented alternative pathway employs Stobbe condensation followed by Dieckmann cyclization:
Industrial purification employs sequential steps:
Pharmacopeial methods employ reversed-phase HPLC with specific parameters:
GC methods utilize capillary columns (DB-5, 30m × 0.32mm) with temperature programming (150°C to 280°C at 15°C/min), showing retention at 9.3 minutes. These methods resolve the compound from structurally related impurities including desloratadine and loratadine decomposition products [2] [7].
Table 3: Characteristic Spectral Signatures
Spectroscopic Method | Key Diagnostic Features |
---|---|
Infrared (KBr) | 1660 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (C=N), 790 cm⁻¹ (C-Cl) |
Ultraviolet (MeOH) | λ_max = 247 nm (ε = 12,500), 310 nm (ε = 3,200) |
¹H NMR (400 MHz, CDCl₃) | 8.50 (dd, 1H), 7.80 (d, 1H), 7.45–7.20 (m, 3H), 3.40–3.20 (m, 2H), 3.10–2.90 (m, 2H) |
¹³C NMR (100 MHz, CDCl₃) | 194.2 (C=O), 154.8, 148.6, 140.2, 135.0, 133.8, 130.5, 128.4, 127.5, 126.0, 38.5, 37.2 |
Mass Spectrometry | EI-MS: m/z 243 [M]⁺ (100%), 245 [M+2]⁺ (32%), 208, 180 |
The mass fragmentation pattern displays characteristic loss of Cl• (m/z 208) followed by CO elimination (m/z 180), confirming the molecular architecture. NMR data unequivocally verifies the chloro substitution pattern through distinctive coupling patterns in the aromatic region [3] [7].
This compound serves as the key tricyclic intermediate in synthesizing the blockbuster antihistamines loratadine and desloratadine. The synthetic sequence involves:
The compound's structural rigidity provides the optimal spatial configuration for histamine H₁ receptor binding, while the chloro substituent enhances receptor affinity and metabolic stability. Batch purity directly impacts final drug substance quality, necessitating strict control of residual solvents and related substances [2] [4].
Recognized as Loratadine Impurity B in the European Pharmacopoeia, this compound is monitored as:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7